- Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase, World Intellectual Property Organization, , ,
Cas no 92822-02-1 (4-(4-Fluorobenzyl)piperidine)

4-(4-Fluorobenzyl)piperidine structure
Nome do Produto:4-(4-Fluorobenzyl)piperidine
4-(4-Fluorobenzyl)piperidine Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-(4'-Fluorobenzyl)piperidine
- 4-(4-Fluorobenzyl)piperidine
- 4-[(4-fluorophenyl)methyl]piperidine
- C12H16FN
- 4-(4-fluorobenzyl)piperidine(SALTDATA: HCl)
- 4-fluorobenzylpiperidine
- fragment 4
- 4-(p-Fluorobenzyl)piperidine
- 4-[(4-Fluorophenyl)methyl]piperidine (ACI)
- JLAKCHGEEBPDQI-UHFFFAOYSA-N
- SCHEMBL895063
- MFCD03839825
- 4-(4-fluorobenzyl)-piperidine
- AC-6749
- Z969111158
- ALBB-014951
- HMS3604B15
- Q-103077
- piperidine 4
- BDBM15788
- AKOS005174548
- 4-(4-fluoro-benzyl)-piperidine
- PIPERIDINE, 4-[(4-FLUOROPHENYL)METHYL]-
- DB07110
- EN300-62671
- DTXSID30395219
- NS00069020
- SS-4428
- 4-(4-flourophenylmethyl)piperidine
- 4-(4'-fluorobenzyl) piperidine
- 4-(4-fluorophenyl)methyl-piperidine
- 4- (4-fluorophenyl)methyl-piperidine
- CHEMBL144527
- CS-W021997
- 4-(4-Fluorobenzyl)piperidine, AldrichCPR
- F8889-8150
- Q27096023
- PD006096
- 92822-02-1
- AB16243
-
- MDL: MFCD03840140
- Inchi: 1S/C12H16FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
- Chave InChI: JLAKCHGEEBPDQI-UHFFFAOYSA-N
- SMILES: FC1C=CC(CC2CCNCC2)=CC=1
Propriedades Computadas
- Massa Exacta: 193.126678g/mol
- Carga de Superfície: 0
- XLogP3: 2.6
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Ligações Rotativas: 2
- Massa monoisotópica: 193.126678g/mol
- Massa monoisotópica: 193.126678g/mol
- Superfície polar topológica: 12Ų
- Contagem de Átomos Pesados: 14
- Complexidade: 158
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
Propriedades Experimentais
- Cor/Forma: Liquid
- Densidade: 1.044
- Ponto de ebulição: 285℃ at 760 mmHg
- Ponto de Flash: 126.2°C
- Índice de Refracção: 1.512
- PSA: 12.03000
- LogP: 2.69660
4-(4-Fluorobenzyl)piperidine Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302;H315;H319;H335
- Declaração de Advertência: P261;P305+P351+P338
- Instrução de Segurança: H303+H313+H333
- Classe de Perigo:IRRITANT
- Condição de armazenamento:2-8 °C
4-(4-Fluorobenzyl)piperidine Dados aduaneiros
- CÓDIGO SH:2933399090
- Dados aduaneiros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4-Fluorobenzyl)piperidine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-62671-5.0g |
4-[(4-fluorophenyl)methyl]piperidine |
92822-02-1 | 95.0% | 5.0g |
$79.0 | 2025-03-21 | |
Enamine | EN300-62671-0.1g |
4-[(4-fluorophenyl)methyl]piperidine |
92822-02-1 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Cooke Chemical | BD9443231-250mg |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 97% | 250mg |
RMB 288.00 | 2025-02-20 | |
Chemenu | CM181050-250mg |
4-[(4-Fluorophenyl)methyl]piperidine |
92822-02-1 | 95%+ | 250mg |
$55 | 2023-01-09 | |
TRC | F588670-5g |
4-(4-Fluorobenzyl)piperidine |
92822-02-1 | 5g |
$ 483.00 | 2023-04-17 | ||
Enamine | EN300-62671-2.5g |
4-[(4-fluorophenyl)methyl]piperidine |
92822-02-1 | 95.0% | 2.5g |
$47.0 | 2025-03-21 | |
Fluorochem | 040470-10g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 10g |
£570.00 | 2022-03-01 | |
Apollo Scientific | PC200040-250mg |
4-(4-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 250mg |
£44.00 | 2024-05-26 | |
Chemenu | CM181050-5g |
4-[(4-Fluorophenyl)methyl]piperidine |
92822-02-1 | 95%+ | 5g |
$413 | 2023-01-09 | |
Chemenu | CM181050-10g |
4-[(4-Fluorophenyl)methyl]piperidine |
92822-02-1 | 95% | 10g |
$323 | 2021-08-05 |
4-(4-Fluorobenzyl)piperidine Método de produção
Synthetic Routes 1
Condições de reacção
Referência
Synthetic Routes 2
Condições de reacção
Referência
- Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese CatalystAngewandte Chemie, 2022, 61(30),,
Synthetic Routes 3
Condições de reacção
Referência
- Derivatives of 1-phenyl-2-piperidinopropanol and medicines containing it, France, , ,
Synthetic Routes 4
Condições de reacção
Referência
- Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine FragmentsJournal of Medicinal Chemistry, 2018, 61(9), 3908-3917,
Synthetic Routes 5
Condições de reacção
Referência
- Preparation of heterocyclic derivatives as anti-inflammatory agents, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condições de reacção
Referência
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condições de reacção
Referência
- Preparation of aminoalkanoylaminobenzoxazoles as excitatory amino-acid antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9
Referência
- Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
Referência
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, Canada, , ,
Synthetic Routes 10
Condições de reacção
Referência
- Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor bindingJournal of Medicinal Chemistry, 1992, 35(26), 4903-10,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Trifluoroacetic acid , Triethylsilane ; 3 d, rt
Referência
- Preparation of indole-3-carbonyl piperidides and analogs as proinflammatory cytokine inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane
Referência
- The synthesis of substituted bipiperidine amide compounds as CCR3 antagonistsBioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1375-1378,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, 25 °C
Referência
- Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer, World Intellectual Property Organization, , ,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Triethylsilane , Trifluoromethanesulfonic acid Solvents: Dichloromethane ; 0 - 5 °C; 5 min, 0 - 5 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Preparation of 3-phenyl-N-[2-(4-benzyl-1-piperidinyl)ethyl]acrylamides as CCR-3 receptor antagonists for use in the treatment of inflammation and allergic conditions, World Intellectual Property Organization, , ,
Synthetic Routes 15
Condições de reacção
Referência
- Preparation of imidazolylbenzene compounds and use thereof as medicines, World Intellectual Property Organization, , ,
Synthetic Routes 16
Condições de reacção
Referência
- N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs, World Intellectual Property Organization, , ,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Referência
- Piperidine-based heterocyclic oxalyl amides as potent p38α MAP kinase inhibitorsBioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1059-1062,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Acetic acid
Referência
- Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compoundsJournal of Medicinal Chemistry, 1991, 34(10), 3011-22,
Synthetic Routes 19
Condições de reacção
1.1 Reagents: Triethyl phosphite ; 15 h, rt → 150 °C
1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ; 150 °C; 20 min, 150 °C; 150 °C → 0 °C
1.3 Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ; 15 h, 50 psi, rt
1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ; 150 °C; 20 min, 150 °C; 150 °C → 0 °C
1.3 Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ; 15 h, 50 psi, rt
Referência
- Preparation of 2-[(4-benzyl)-1-piperidinyl)methyl]benzimidazole-5-ols as NMDA NR2B receptor antagonists for the treatment of neuropathic pain., World Intellectual Property Organization, , ,
4-(4-Fluorobenzyl)piperidine Raw materials
- P-fluorobenzyl chloride
- 4-(4-fluorophenyl)methylpiperidine hydrochloride
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methylene]-,1,1-dimethylethyl ester
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methyl]-,1,1-dimethylethyl ester
- (4-Fluorophenyl)(piperidin-4-yl)methanol
- 1-Benzyl-4-piperidone
- 4-(4-fluorobenzoyl)piperidine
4-(4-Fluorobenzyl)piperidine Preparation Products
92822-02-1 (4-(4-Fluorobenzyl)piperidine) Produtos relacionados
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:92822-02-1)4-(4-Fluorobenzyl)piperidine

Pureza:99%
Quantidade:5g
Preço ($):363.0